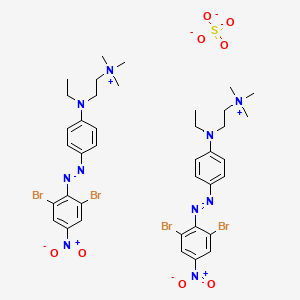

Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate

Description

Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used as a colorant dye in various industrial applications due to its vibrant color and stability .

Properties

CAS No. |

83969-17-9 |

|---|---|

Molecular Formula |

C38H48Br4N10O8S |

Molecular Weight |

1124.5 g/mol |

IUPAC Name |

2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate |

InChI |

InChI=1S/2C19H24Br2N5O2.H2O4S/c2*1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5(2,3)4/h2*6-9,12-13H,5,10-11H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

YWUPBEPVRFECQB-UHFFFAOYSA-L |

Canonical SMILES |

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate involves multiple steps, starting with the preparation of 2,6-dibromo-4-nitroaniline. This intermediate is then diazotized and coupled with an appropriate amine to form the azo compound. The final step involves quaternization with trimethylamine and subsequent treatment with sulfuric acid to yield the sulphate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the bromine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction typically produces amines .

Scientific Research Applications

Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in biological staining and labeling due to its vibrant color.

Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.

Industry: Widely used as a dye in textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate involves its interaction with molecular targets, primarily through its azo and ammonium groups. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

2,6-Dibromo-4-nitroaniline: A precursor in the synthesis of the compound.

Azo dyes: Other azo compounds with similar structures and properties.

Uniqueness

Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate is unique due to its specific combination of bromine, nitro, azo, and ammonium groups, which confer distinct chemical and physical properties .

Biological Activity

Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate , also known as Disperse Orange 61 , is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C20H27Br2N5O6S

- Molecular Weight : 625.3 g/mol

- CAS Number : 85187-91-3

- IUPAC Name : 2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate

Structural Features

The structure consists of:

- Azo group ()

- Nitro group ()

- Trimethylammonium group ()

These functional groups contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can affect cellular function. The trimethylammonium group enhances binding to negatively charged cellular membranes, which may facilitate cellular uptake and activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

These findings suggest its potential application as an antimicrobial agent in medicinal chemistry.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound can induce cell death in certain cancer cell lines. For example, in vitro studies revealed that concentrations of 1 µM led to significant reductions in cell viability among specific cancer cells, indicating potential as an anticancer agent.

| Cell Line | EC50 (µM) | Observations |

|---|---|---|

| HeLa (cervical) | 0.5 | Significant reduction in viability |

| MCF7 (breast) | 1.0 | Induction of apoptosis markers |

| A549 (lung) | 0.8 | Cell cycle arrest observed |

Study on Anticancer Activity

A recent study investigated the effects of this compound on HeLa cells. The results indicated that treatment with the compound resulted in:

- Apoptosis Induction : Increased levels of caspase activation were noted.

- Cell Cycle Arrest : Flow cytometry analysis showed accumulation of cells in the G1 phase.

- Reactive Oxygen Species (ROS) : Elevated ROS levels were detected, suggesting oxidative stress as a mechanism for cytotoxicity.

Antimicrobial Efficacy Study

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results demonstrated:

- Zone of Inhibition : Clear zones around disks impregnated with the compound indicated effective bactericidal activity.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 1 µg/mL for different strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.